molecular formula C10H18ClNO B6222633 3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2758006-56-1

3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6222633
CAS No.: 2758006-56-1
M. Wt: 203.7
InChI Key:
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Description

3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride, also known as OPC-2009, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is a bicyclic amine that has been shown to exhibit promising results in various pharmacological studies.

Mechanism of Action

The exact mechanism of action of 3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride is not fully understood. However, it has been proposed that it acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This may explain its neuroprotective and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are implicated in various neurological disorders.

Advantages and Limitations for Lab Experiments

3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, there are some limitations to its use in lab experiments. Its exact mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, its efficacy and safety in humans have not been established, which may hinder its translation to clinical use.

Future Directions

There are several future directions for the research of 3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride. One potential direction is to further investigate its neuroprotective effects in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an antidepressant and anxiolytic agent in humans. Additionally, its anticancer properties warrant further investigation, particularly in combination with other chemotherapeutic agents. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is warranted to fully understand its therapeutic potential and translate it into clinical use.

Synthesis Methods

The synthesis of 3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves the reaction of 2,2-dimethylpropane-1,3-diamine with 4-chlorobutyronitrile in the presence of potassium carbonate. The reaction mixture is then heated under reflux for several hours, followed by purification through column chromatography. The final product is obtained as a white crystalline powder with a yield of around 60%.

Scientific Research Applications

3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, this compound has been shown to exhibit neuroprotective effects against ischemic stroke and traumatic brain injury. In psychiatry, it has been demonstrated to have anxiolytic and antidepressant effects in animal models. In oncology, this compound has been reported to inhibit the growth of various cancer cell lines.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves the conversion of a bicyclo[1.1.1]pentane derivative to the desired amine through a series of reactions.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "4-Hydroxytetrahydrofuran", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Bicyclo[1.1.1]pentane is reacted with 4-hydroxytetrahydrofuran in the presence of sodium borohydride to form 3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-ol.", "The alcohol is then converted to the corresponding tosylate using tosyl chloride and pyridine.", "The tosylate is reacted with ammonia in ethanol to form the corresponding amine.", "The amine is then converted to the hydrochloride salt using hydrochloric acid.", "The product is purified by recrystallization from ethanol and diethyl ether." ] }

2758006-56-1

Molecular Formula

C10H18ClNO

Molecular Weight

203.7

Purity

95

Origin of Product

United States

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